molecular formula C12H15ClF3NO2S B1304078 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride CAS No. 849035-98-9

4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride

Cat. No.: B1304078
CAS No.: 849035-98-9
M. Wt: 329.77 g/mol
InChI Key: IVFPOQYLPREKGF-UHFFFAOYSA-N
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Description

Substituent Position Effects

  • 3-Trifluoromethyl vs. 4-Trifluoromethyl : Meta-substitution (3-CF₃) reduces symmetry compared to para-substituted analogs, altering dipole moments and solubility. For example, 4-[4-(trifluoromethyl)phenyl]piperidine (CAS 67259-63-6) exhibits a 10% higher aqueous solubility due to para-substitution’s symmetrical charge distribution.
  • Sulfonyl Group Orientation : Derivatives with axial sulfonyl groups (e.g., 1-((4-chlorophenyl)sulfonyl)piperidine ) show reduced thermal stability compared to equatorial orientations, as seen in thermogravimetric analysis.

Electronic Properties

  • Electron-Withdrawing Effects : The -CF₃ group lowers the phenyl ring’s electron density by ~30% (measured via Hammett constants), enhancing sulfonyl group acidity compared to methyl-substituted analogs.
  • Conformational Flexibility : Piperidine derivatives with bulkier substituents (e.g., 3-((benzyloxy)methyl)-1-sulfonylpiperidine ) exhibit restricted rotation about the C-S bond, increasing rigidity.

Table 2: Key Comparisons with Analogues

Compound Substituent Position LogP Melting Point (°C)
4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine HCl 3-CF₃ 2.65 198–202
4-{[4-(Trifluoromethyl)phenyl]sulfonyl}-piperidine 4-CF₃ 2.41 185–189
1-((4-Chlorophenyl)sulfonyl)piperidine 4-Cl 3.12 174–178

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]sulfonylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2S.ClH/c13-12(14,15)9-2-1-3-11(8-9)19(17,18)10-4-6-16-7-5-10;/h1-3,8,10,16H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFPOQYLPREKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382243
Record name 4-[3-(Trifluoromethyl)benzene-1-sulfonyl]piperidine--hydrogen chloride (1/1)
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Molecular Weight

329.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-98-9
Record name 4-[3-(Trifluoromethyl)benzene-1-sulfonyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various trifluoromethylation reactions, such as radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation . The phenyl ring is then sulfonylated, followed by the attachment of the piperidine ring through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, with additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₅ClF₃NO₂S
  • Molecular Weight : 329.77 g/mol
  • CAS Number : 849035-98-9

The compound features a piperidine ring substituted at the fourth position with a sulfonyl group linked to a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it suitable for various biochemical applications.

Research indicates that 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride exhibits significant biological activity, particularly as an inhibitor of glycine transporters. This inhibition can enhance synaptic glycine levels, crucial for neurotransmission in the central nervous system, potentially leading to therapeutic applications in treating neurological disorders such as schizophrenia and anxiety disorders.

Applications in Medicinal Chemistry

This compound is primarily utilized in:

  • Neuropharmacology : As a potential therapeutic agent for enhancing synaptic glycine levels.
  • Drug Development : Its unique structure allows for interactions with biological targets that may lead to novel treatments for neurological disorders.
  • Proteomics Research : The compound's reactivity profile makes it suitable for studies involving protein interactions and modifications .

Case Studies

Several studies have evaluated the biological activities of this compound:

  • Glycine Transport Inhibition : In vitro studies demonstrated that this compound effectively inhibits GlyT1 with IC50 values suggesting high potency. This inhibition could lead to increased glycine availability at synapses, enhancing neurotransmission.
  • Neuroprotective Effects : Additional research is ongoing to explore its neuroprotective properties in models of neurodegeneration, potentially offering new avenues for treatment strategies in conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition or activation of specific pathways, depending on the target. The sulfonyl group also plays a role in the compound’s reactivity and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key structural and physicochemical features of 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride with similar piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties
This compound Not explicitly provided Estimated ≥300 Sulfonyl High polarity, strong electron-withdrawing effects
3-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride C₁₂H₁₃F₃N•HCl ~247.7 Trifluoromethyl Moderate lipophilicity, serotonin reuptake inhibition
4-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride C₁₄H₁₉ClF₃NO 309.756 Phenoxyethyl Ether linkage increases flexibility, lower polarity
3-(4-chlorophenyl)sulfanylpiperidine hydrochloride C₁₁H₁₄NSCl•HCl 264.2145 Sulfanyl (-S-) Reduced polarity compared to sulfonyl, potential thiol interactions

Key Observations :

  • Sulfonyl vs. Sulfanyl/Ether Groups : The sulfonyl group in the target compound confers higher polarity and stronger electron-withdrawing effects compared to sulfanyl (e.g., ) or ether (e.g., ) substituents. This may enhance solubility in aqueous environments but reduce membrane permeability .
  • Trifluoromethyl Phenyl Moieties : All compounds share a trifluoromethylphenyl group, which improves metabolic resistance and hydrophobic interactions. However, its position (para vs. meta) and linkage type (sulfonyl vs. direct attachment) influence target specificity .

Biological Activity

4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity through increased metabolic stability and lipid solubility. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C₁₂H₁₅ClF₃NO₂S
  • Molecular Weight: 329.77 g/mol
  • SMILES Notation: Cc1ccc(cc1)S(=O)(=O)N2CCCCC2Cl

The presence of the trifluoromethyl group (CF₃) is particularly noteworthy as it contributes to the compound's lipophilicity and may facilitate interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes, including cholinesterases and cyclooxygenases. Its structure allows for effective binding to the active sites of these enzymes, thereby modulating their activity.
  • Protein-Ligand Interactions: Molecular docking studies indicate that the trifluoromethyl group enhances protein-ligand interactions through halogen bonding and increased hydrophobic interactions, leading to improved binding affinities .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable inhibitory effects against several targets:

  • Cholinesterases: The compound has been evaluated for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values indicating moderate potency. For instance, certain derivatives have shown IC₅₀ values around 10-20 μM against AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Cyclooxygenase (COX): The compound also displays inhibitory effects on COX enzymes, which are crucial in inflammatory pathways. This suggests a potential role in anti-inflammatory therapies .

Cytotoxicity

Research has also explored the cytotoxic effects of this compound on cancer cell lines. For example, studies involving breast cancer MCF-7 cells indicate that certain concentrations lead to significant cytotoxicity, highlighting its potential as an anticancer agent .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to neurotoxic agents. Results indicated that pre-treatment with the compound significantly reduced cell death and oxidative stress markers, suggesting its utility in neuroprotection .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The administration of the compound resulted in reduced edema and pro-inflammatory cytokine levels compared to control groups, underscoring its therapeutic promise in inflammatory disorders .

Data Summary

Biological ActivityTargetIC₅₀ (μM)Reference
AChE InhibitionAcetylcholinesterase10.4
BChE InhibitionButyrylcholinesterase9.9
COX-2 InhibitionCyclooxygenase-2Moderate
CytotoxicityMCF-7 Cancer CellsSignificant

Q & A

Q. What are the standard synthetic routes for 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride?

The compound is typically synthesized via nucleophilic substitution, where piperidine reacts with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine). The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, followed by HCl-mediated hydrochlorination. Purification involves recrystallization from ethanol/water or chromatography using silica gel .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and a C18 column. Complementary characterization includes 1^1H/13^{13}C NMR (to confirm sulfonyl and piperidine proton environments), mass spectrometry (ESI-MS for molecular ion verification), and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; in case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Q. Which solvents are compatible for dissolving this compound?

It is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in methanol or ethanol. Insolubility in water necessitates sonication or heating (40–50°C) for aqueous suspensions .

Q. How does the trifluoromethyl group influence its chemical reactivity?

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfonyl moiety, facilitating nucleophilic substitutions (e.g., with amines or thiols). It also improves metabolic stability in biological studies .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for derivatization?

Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) predict transition states for sulfonyl-group reactions. Coupled with cheminformatics tools, these models identify optimal solvents, temperatures, and catalysts, reducing trial-and-error experimentation .

Q. What strategies resolve contradictory solubility data reported in literature?

Employ differential scanning calorimetry (DSC) to analyze polymorphic forms affecting solubility. Use Hansen solubility parameters to screen solvents systematically. Cross-validate with 19^{19}F NMR to monitor dissolution kinetics .

Q. How to design experiments probing the role of the sulfonyl group in biological activity?

Synthesize analogs with sulfonamide, sulfonate, or sulfone replacements. Compare their IC50_{50} values in enzyme inhibition assays (e.g., kinase profiling). Use molecular docking (AutoDock Vina) to correlate structural changes with binding affinity .

Q. Why do some studies report variable yields in nucleophilic substitutions?

Steric hindrance from the 3-(trifluoromethyl)phenyl group may slow kinetics. Optimize via microwave-assisted synthesis (100°C, 30 min) or use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

Q. How to address discrepancies in metabolic stability data across cell lines?

Conduct LC-MS/MS studies with isotopically labeled compound to track metabolites. Use hepatocyte models (human vs. rodent) to assess species-specific cytochrome P450 interactions. Validate with CYP isoform-selective inhibitors .

Methodological Notes

  • Synthetic Reproducibility : Ensure anhydrous conditions during sulfonylation to prevent hydrolysis of the sulfonyl chloride intermediate .
  • Data Contradictions : Replicate experiments with controlled humidity (<30% RH) to minimize hygroscopic effects on solubility measurements .
  • Advanced Characterization : X-ray crystallography can resolve stereochemical ambiguities in the piperidine ring conformation .

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